molecular formula C21H18N2O3 B2881505 1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one CAS No. 1210446-67-5

1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one

Cat. No.: B2881505
CAS No.: 1210446-67-5
M. Wt: 346.386
InChI Key: RPRGHGINLZBMQJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one is a heterocyclic compound that features an azetidinone ring, which is a four-membered lactam

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one can be achieved through various synthetic routes. One common method involves the multicomponent reaction of 1,3-diphenylpropane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This catalyst-free, one-pot synthesis is efficient and allows for the construction of structurally diverse compounds.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and pyridinyl positions, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-3-phenoxy-4-(pyridin-3-yl)azetidin-2-one can be compared to other azetidinone derivatives, such as:

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-phenoxy-4-pyridin-3-ylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-25-17-11-9-16(10-12-17)23-19(15-6-5-13-22-14-15)20(21(23)24)26-18-7-3-2-4-8-18/h2-14,19-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRGHGINLZBMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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